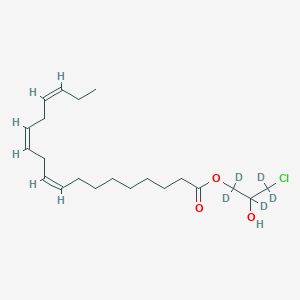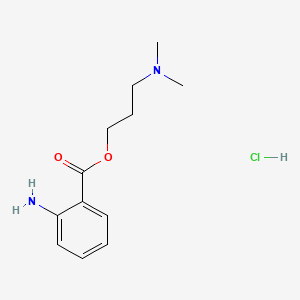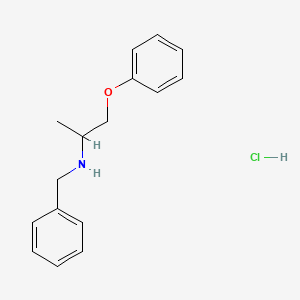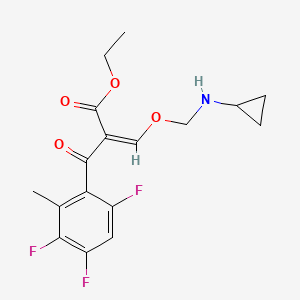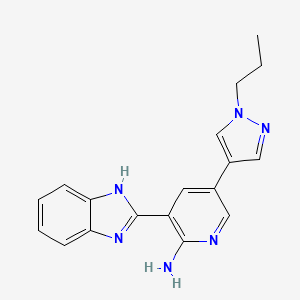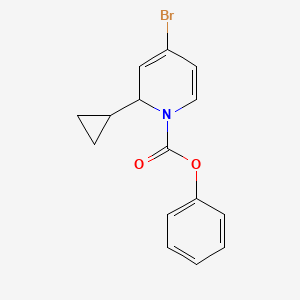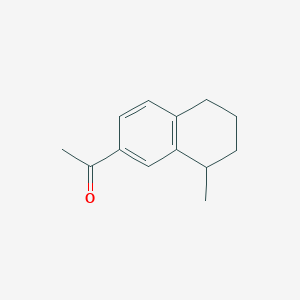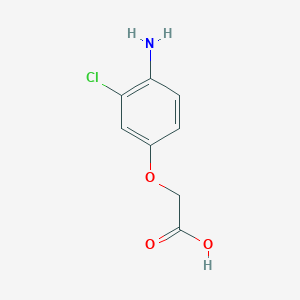
2-(4-Amino-3-chlorophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-chlorophenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of an amino group and a chlorine atom attached to the benzene ring, along with a phenoxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorophenoxy)acetic acid typically involves the following steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting 4-amino-3-chlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Amino-3-chlorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can result in various substituted phenoxyacetic acids.
科学研究应用
2-(4-Amino-3-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of herbicides and plant growth regulators.
作用机制
The mechanism of action of 2-(4-Amino-3-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The phenoxyacetic acid moiety can interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: Lacks the amino group and has different chemical properties and applications.
2-(4-Nitro-3-chlorophenoxy)acetic acid: Contains a nitro group instead of an amino group, leading to different reactivity and biological activity.
2-(4-Amino-3-bromophenoxy)acetic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior and applications.
Uniqueness
2-(4-Amino-3-chlorophenoxy)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
2-(4-amino-3-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI 键 |
HYXQFHFDWAQXLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCC(=O)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

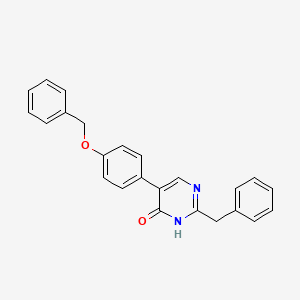
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
